molecular formula C15H11F3N4O B5755647 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzotriazole-5-carboxamide

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzotriazole-5-carboxamide

Cat. No.: B5755647
M. Wt: 320.27 g/mol
InChI Key: MKKXITAOQLVKGN-UHFFFAOYSA-N
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Description

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzotriazole-5-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-methyl-N-[3-(trifluoromethyl)phenyl]benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O/c1-22-13-6-5-9(7-12(13)20-21-22)14(23)19-11-4-2-3-10(8-11)15(16,17)18/h2-8H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKXITAOQLVKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzotriazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzotriazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzotriazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzotriazole-5-carboxamide is unique due to its benzotriazole core combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various applications .

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